molecular formula C10H11NO B134918 1-Phenylpyrrolidin-2-one CAS No. 4641-57-0

1-Phenylpyrrolidin-2-one

Cat. No. B134918
CAS RN: 4641-57-0
M. Wt: 161.2 g/mol
InChI Key: JMVIVASFFKKFQK-UHFFFAOYSA-N
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Description

1-Phenylpyrrolidin-2-one is a chemical compound that has been studied for various applications, including its potential as an antipsychotic and anticonvulsant. It is a core structure in several synthesized compounds that exhibit a range of biological activities. The compound has been modified and used in different contexts, such as in the synthesis of antitumor and antimicrobial agents, as well as in the study of ring transformations and crystal structures .

Synthesis Analysis

The synthesis of 1-Phenylpyrrolidin-2-one derivatives has been approached through various methods. For instance, a dynamic kinetic resolution catalyzed by ω-transaminases was used to prepare enantiomerically enriched 4-phenylpyrrolidin-2-one, demonstrating the potential for creating cyclic analogues of γ-aminobutyric acid (GABA) derivatives . Additionally, a microwave-assisted, chemoselective synthesis was employed to create novel antitumor and antimicrobial derivatives, highlighting the efficiency and eco-friendliness of this method . The synthesis of related compounds, such as 2-phenylpyrroles, involved conformational restriction to maintain dopamine antagonistic activity .

Molecular Structure Analysis

The molecular structure of 1-Phenylpyrrolidin-2-one derivatives has been characterized using various techniques, including X-ray crystallography and spectroscopy. For example, the crystal structure of a substituted derivative revealed an orthorhombic centrosymmetric crystal form with two centers of chirality . The molecular geometry of these compounds has been optimized using density functional theory calculations, which align well with experimental data .

Chemical Reactions Analysis

1-Phenylpyrrolidin-2-one and its derivatives undergo various chemical reactions. The kinetics and mechanism of ring transformation reactions have been studied, showing that electron-acceptor substituents can affect the reaction course . The double reduction of cyclic sulfonamides has been used to synthesize phenylpyrrolidinylmethanol and methylphenylpyrrolidine, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenylpyrrolidin-2-one derivatives are influenced by their molecular structure. For instance, the presence of a hydroxyl group, heterocyclic motifs, and sulfur in a derivative was found to contribute to its antitumor and antimicrobial activities . The differences in crystal structures between racemic and enantiopure forms of a related compound, 3-ethyl-3-phenylpyrrolidin-2-one, suggest that stereochemistry can significantly impact the compound's physical properties, such as melting points, solubility, and bioavailability .

Scientific Research Applications

Enantioselective Synthesis and Derivative Access

1-Phenylpyrrolidin-2-one has been used in dynamic kinetic resolution to produce enantiomerically enriched 4-phenylpyrrolidin-2-one, a cyclic analogue of γ-aminobutyric acid (GABA) derivatives, through an enzymatic amination reaction catalyzed by ω-transaminases. This method provides access to various 4-arylpyrrolidin-2-ones derivatives (Koszelewski, Faber, Kroutil, & Clay, 2009).

Crystal Structure Studies for Pharmaceutical Development

3-Ethyl-3-phenylpyrrolidin-2-one (EPP), an experimental anticonvulsant, demonstrates the significance of 1-Phenylpyrrolidin-2-one derivatives. Studies of its enantiomers reveal differences in crystal structures and hydrogen bonding patterns, which are crucial for understanding its bioavailability and solubility (Krivoshein, Lindeman, Timofeeva, & Khrustalev, 2017).

Antitumor and Antimicrobial Applications

Research has been conducted on microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin2-ones, highlighting the potential of 1-Phenylpyrrolidin-2-one derivatives in developing new therapeutic agents (Azmy, Awad, Hefni, Saad, Eltoukhy, & Mabied, 2018).

Role in Inhibitor Development

1-Phenylpyrrolidin-2-one derivatives have been explored in the development of inhibitors for various applications, such as HCV NS5A inhibition and bromodomain inhibitors. This demonstrates the compound's versatility in drug discovery (DeGoey et al., 2014); (Hilton-Proctor et al., 2020).

Electrochemical Studies for Biomolecule Probing

The synthesis of ferrocene derivatives supported on polyvinylpyrrolidin-2-one (PVP) showcases the electrochemical potential of these compounds in detecting biomolecules, highlighting their role in bioanalytical chemistry (Baldoli et al., 2007).

Neuroscience and Stroke Research

1-Phenylpyrrolidin-2-one derivatives have shown potential in improving cognitive functions in rats with experimental ischemic stroke, illustrating their relevance in neuroscience and stroke research (Borozdenko et al., 2021).

Safety And Hazards

1-Phenylpyrrolidin-2-one may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment .

Future Directions

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-phenylpyrrolidin-2-one
Source PubChem
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InChI

InChI=1S/C10H11NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVIVASFFKKFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196837
Record name 1-Phenylpyrrolidin-2-one
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Phenyl-2-pyrrolidinone

CAS RN

4641-57-0
Record name 1-Phenyl-2-pyrrolidinone
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Record name 1-Phenyl-2-pyrrolidinone
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Synthesis routes and methods I

Procedure details

Into a 150 mL sealed tube purged and maintained with an atmosphere of nitrogen, was placed 1-bromobenzene (4 g, 25.48 mmol). To this was added pyrrolidin-2-one (2.18 g, 25.65 mmol). Addition of Pd(OAc)2 (57 mg, 0.25 mmol) was next. This was followed by the addition of BINAP (240 mg, 0.39 mmol). This was followed by the addition of Cs2CO3 (12.5 g, 38.34=mol). To the mixture was added toluene (50 mL). The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 120° C. in a bath of oil. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:10 ethyl acetate/petroleum ether solvent system. This resulted in 1 g (24%) of 1-phenylpyrrolidin-2-one as yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mg
Type
reactant
Reaction Step Three
Quantity
12.5 g
Type
reactant
Reaction Step Four
Quantity
57 mg
Type
catalyst
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), 2-pyrrolidinone (91 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL) at 90° C. Column chromatography using a solvent mixture (hexane/ethyl acetate=1/1) afforded N-(phenyl)-2-pyrrolidinone (80 mg, 50% isolated yield) as white solid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Yin, J.; Buchwald, S. L. Org. Lett. 2000, 2, 1101-1104; and Kang, S.-K.; Lee, S.-H.; Lee, D. Synlett 2000, 1022-1024.
Name
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
91 μL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Example 2.1 was repeated, replacing the oxazolidin-2-one with 152 μl of pyrrolidin-2-one (2 mmoles) and operating with 336 μl of iodobenzene (3 mmoles), the latter being added at the same time as the pyrrolidin-2-one.
Quantity
152 μL
Type
reactant
Reaction Step One
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

9.3 g (0.1M) aniline and 9.5 g (0.11M) γ-butyrolactone were mixed and heated to 200° for 48 hours. The mixture was then placed under high vacuum whereupon unreacted γ-butyrolactone, analine and water were removed. Distillation of the residue at 138°-140°/300 μ gave 6.3 g (39%) of the product. [84% yield, based on reclaimed starting materials.]
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
39%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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